molecular formula C4H7ClN2O2S B2478203 2-Cyanoethyl(methyl)sulfamoyl chloride CAS No. 209971-18-6

2-Cyanoethyl(methyl)sulfamoyl chloride

Cat. No.: B2478203
CAS No.: 209971-18-6
M. Wt: 182.62
InChI Key: KENQUAGTXLAUSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl(methyl)sulfamoyl chloride typically involves the reaction of 2-cyanoethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

2-Cyanoethylamine+Chlorosulfonic acid2-Cyanoethyl(methyl)sulfamoyl chloride\text{2-Cyanoethylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2-Cyanoethylamine+Chlorosulfonic acid→2-Cyanoethyl(methyl)sulfamoyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually stored at room temperature under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyanoethyl(methyl)sulfamoyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various synthetic and research applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethylsulfonyl chloride
  • Methylsulfonyl chloride
  • Ethylsulfonyl chloride

Uniqueness

2-Cyanoethyl(methyl)sulfamoyl chloride is unique due to its specific reactivity and applications in proteomics and organic synthesis. Its ability to undergo various substitution and addition reactions makes it a versatile reagent in chemical research .

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENQUAGTXLAUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943301
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209971-18-6
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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